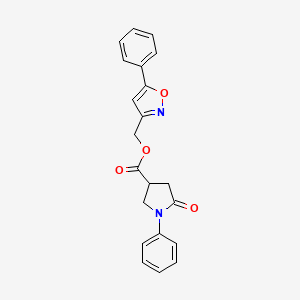

(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

CAS No.: 946346-74-3

Cat. No.: VC11894057

Molecular Formula: C21H18N2O4

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946346-74-3 |

|---|---|

| Molecular Formula | C21H18N2O4 |

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | (5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C21H18N2O4/c24-20-11-16(13-23(20)18-9-5-2-6-10-18)21(25)26-14-17-12-19(27-22-17)15-7-3-1-4-8-15/h1-10,12,16H,11,13-14H2 |

| Standard InChI Key | LXTBNHGNSFSVBU-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4 |

| Canonical SMILES | C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4 |

Introduction

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic molecule that combines a 1,2-oxazole ring with a pyrrolidine core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The unique combination of heterocyclic structures in this compound makes it a promising scaffold for drug discovery and development.

Structural Overview

The compound consists of two key moieties:

-

5-phenyl-1,2-oxazol-3-yl group: A heterocyclic aromatic system known for its stability and biological relevance.

-

5-oxo-1-phenylpyrrolidine-3-carboxylate group: A pyrrolidine derivative that often serves as a pharmacophore in bioactive molecules.

The molecular structure suggests potential for hydrogen bonding, π–π stacking interactions, and other non-covalent interactions critical for binding to biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

-

Formation of the oxazole ring via cyclization of appropriate precursors.

-

Coupling of the oxazole derivative with the pyrrolidine carboxylic acid derivative using esterification or amidation techniques.

These reactions are often catalyzed by acids or bases and carried out under controlled temperatures to ensure high yields and purity.

Analytical Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

-

NMR Spectroscopy: Both and NMR spectra provide detailed insights into the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): Determines the molecular weight and confirms the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.

A typical dataset might include:

| Technique | Observations |

|---|---|

| -NMR | Signals corresponding to aromatic protons, methylene groups, etc. |

| -NMR | Peaks for carbonyl (C=O), aromatic carbons, and oxazole carbons |

| MS (m/z) | Molecular ion peak confirming molecular weight |

| IR (cm) | Bands for C=O stretch (~1700 cm) and C-N stretch (~1200 cm) |

Antimicrobial Potential

Compounds containing oxazole and pyrrolidine cores often exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The ester functionality may enhance membrane permeability, improving efficacy.

Anticancer Applications

Pyrrolidine derivatives have been explored for their cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). The inclusion of heterocyclic moieties can improve selectivity and potency.

Applications in Medicinal Chemistry

The dual presence of oxazole and pyrrolidine rings positions this compound as a versatile scaffold for:

-

Drug Development: Modification of functional groups can yield derivatives with tailored biological activities.

-

Molecular Probes: The compound's structural features make it suitable for studying enzyme-ligand interactions.

Future Research Directions

To fully explore the potential of this compound:

-

Structure–Activity Relationship (SAR) Studies: Systematic modification of substituents can identify key features responsible for activity.

-

Pharmacokinetics and Toxicology: Understanding absorption, distribution, metabolism, excretion (ADME), and toxicity profiles is essential.

-

Clinical Trials: Promising derivatives should be evaluated in preclinical and clinical settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume